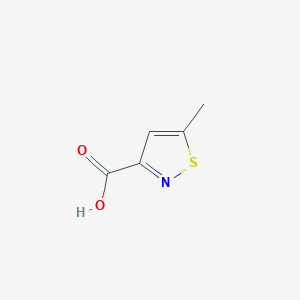

5-Methylisothiazole-3-carboxylic acid

描述

属性

IUPAC Name |

5-methyl-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHWGPSYZLZEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717681 | |

| Record name | 5-Methyl-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110632-59-2 | |

| Record name | 5-Methyl-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-methylisothiazole-3-carboxylic acid from starting materials

An In-depth Technical Guide to the Synthesis of 5-Methylisothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial heterocyclic building block in the development of novel therapeutic agents. Its unique structural motif, featuring a 1,2-thiazole core, imparts specific physicochemical properties that are desirable in medicinal chemistry. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, starting from readily available commercial precursors. The presented methodology is grounded in established chemical principles, with a focus on explaining the causal relationships behind experimental choices to ensure both scientific integrity and practical applicability.

Strategic Approach: Retrosynthetic Analysis

To devise an efficient synthesis, we begin by logically deconstructing the target molecule, this compound, into simpler, more accessible starting materials. This retrosynthetic approach illuminates a practical forward synthesis.

The primary disconnection targets the carboxylic acid, which is a common functional group transformation from a nitrile. The nitrile, in turn, provides a robust precursor for the isothiazole ring construction. The isothiazole ring itself can be formed through the cyclization of an acyclic β-ketothioamide precursor. This precursor can be derived from a β-ketonitrile, which is accessible from the bulk chemical, ethyl acetoacetate. This entire logical pathway is outlined below.

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: From Starting Materials to Final Product

The forward synthesis is designed as a three-stage process. Each stage is built upon well-documented and reliable chemical transformations, ensuring a high degree of reproducibility.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3-Oxobutanenitrile (Acetoacetonitrile)

The journey begins with the conversion of ethyl acetoacetate, a readily available and inexpensive starting material, into the key intermediate, 3-oxobutanenitrile.

Expertise & Causality: This transformation is essentially an ammonolysis of the ester followed by dehydration. Using ammonia allows for the direct formation of the corresponding β-ketoamide, which can be dehydrated in situ or in a subsequent step to the nitrile. The choice of a strong dehydrating agent is critical for driving the reaction to completion.

Experimental Protocol:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The system is maintained under an inert atmosphere (e.g., Nitrogen).

-

Reaction: Ethyl acetoacetate is dissolved in an appropriate anhydrous solvent like toluene.

-

Ammonolysis: The solution is cooled in an ice bath, and ammonia gas is bubbled through the solution, or an aqueous ammonia solution is added dropwise. This forms the intermediate 3-oxobutanamide.

-

Dehydration: A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride, is added portion-wise while controlling the temperature.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is carefully quenched with water/ice. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 3-oxobutanenitrile is purified by vacuum distillation to yield a colorless liquid.[1]

Stage 2: Synthesis of 5-Methylisothiazole-3-carbonitrile

This is the core step where the isothiazole heterocycle is constructed. The strategy involves the conversion of the β-ketonitrile to a β-ketothioamide, followed by an oxidative cyclization.

Expertise & Causality: The synthesis of isothiazoles from β-ketothioamides is a well-established and efficient method.[2][3] The β-ketothioamide intermediate is first formed by thionation of the ketone carbonyl group using a reagent like Lawesson's reagent. This intermediate exists in equilibrium with its enethiol tautomer. The subsequent step is an oxidative cyclization where an oxidizing agent, such as hydrogen peroxide or chloramine-T, facilitates the formation of the N-S bond to close the ring. This process is a [4+1] annulation, where four atoms come from the thioamide backbone and one (nitrogen) from the ammonia source used implicitly in the thioamide's structure.[2]

Experimental Protocol:

-

Thionation:

-

Setup: In a fume hood, a flask is charged with 3-oxobutanenitrile and a suitable solvent (e.g., anhydrous toluene or dioxane).

-

Reagent Addition: Lawesson's reagent is added portion-wise to the stirred solution. The reaction is typically heated to reflux to ensure complete conversion. The progress is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude 3-oxobutanethioamide is then purified, often by column chromatography.

-

-

Oxidative Cyclization:

-

Setup: The purified 3-oxobutanethioamide is dissolved in a solvent such as ethanol or acetic acid in a round-bottom flask fitted with a dropping funnel.

-

Oxidation: The solution is cooled in an ice bath, and an oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise. The temperature must be carefully controlled to prevent runaway reactions.

-

Reaction & Workup: The mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched by pouring it into cold water. The precipitated solid, 5-methylisothiazole-3-carbonitrile, is collected by vacuum filtration.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol/water to yield the pure nitrile.

-

Stage 3: Hydrolysis to this compound

The final step is the conversion of the nitrile functional group into the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Expertise & Causality: Nitrile hydrolysis is a robust and high-yielding reaction.[4][5][6][7] Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate which is subsequently hydrolyzed to the carboxylate salt. An acidic workup is then required to obtain the free carboxylic acid. The choice between acidic and basic conditions often depends on the stability of the other functional groups in the molecule. For the isothiazole ring, both conditions are generally well-tolerated.

Experimental Protocol (Acid-Catalyzed):

-

Setup: 5-Methylisothiazole-3-carbonitrile is placed in a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction: A solution of aqueous sulfuric acid (e.g., 50% v/v) or concentrated hydrochloric acid is added.

-

Heating: The mixture is heated to reflux and maintained at that temperature for several hours. The reaction progress is monitored by TLC until the starting nitrile is no longer present.

-

Workup: The reaction mixture is cooled to room temperature and then poured onto crushed ice. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude this compound is washed with cold water and then recrystallized from an appropriate solvent (e.g., water or an ethanol/water mixture) to afford the final product as a pure crystalline solid.

Data Summary

The following table summarizes the key aspects of the proposed synthetic route. Yields are representative and may vary based on specific reaction conditions and scale.

| Stage | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Ethyl Acetoacetate | 1. Ammonia2. Dehydrating Agent | 3-Oxobutanenitrile | 60-70% |

| 2 | 3-Oxobutanenitrile | 1. Lawesson's Reagent2. H₂O₂ | 5-Methylisothiazole-3-carbonitrile | 50-65% |

| 3 | 5-Methylisothiazole-3-carbonitrile | H₂SO₄ (aq) or NaOH (aq) then H₃O⁺ | This compound | >90% |

Conclusion

The synthesis of this compound can be reliably achieved through a three-stage process starting from ethyl acetoacetate. This pathway leverages fundamental and well-understood organic transformations, including nitrile formation, thioamide synthesis, oxidative isothiazole ring closure, and nitrile hydrolysis. By carefully controlling the reaction conditions at each step, researchers can obtain the target molecule in good overall yield and high purity, ready for application in drug discovery and development programs.

References

- 1. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]

- 2. Isothiazole synthesis [organic-chemistry.org]

- 3. soc.chim.it [soc.chim.it]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Synthesis of 5-Methylisothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic route to 5-methylisothiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with the construction of the isothiazole core, followed by strategic functional group interconversions. This document delves into the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a privileged scaffold in drug discovery and development, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound offers a unique combination of a lipophilic methyl group and a versatile carboxylic acid handle, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide elucidates a reliable pathway for its preparation, empowering researchers to access this important synthetic intermediate.

Strategic Synthesis Pathway: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, starting from the readily accessible precursor, β-iminothiobutyramide. This strategy involves:

-

Oxidative Cyclization: Formation of the 5-amino-3-methylisothiazole core.

-

Sandmeyer Reaction: Conversion of the 5-amino group to a 5-cyano group.

-

Hydrolysis: Transformation of the 5-cyano group into the target 3-carboxylic acid.

This pathway is advantageous due to the commercial availability of the starting material and the well-established nature of the subsequent chemical transformations.

Overall Synthesis Workflow

Caption: A three-step synthetic route to this compound.

In-Depth Analysis of Reaction Conditions and Mechanisms

Step 1: Synthesis of 5-Amino-3-methylisothiazole

The initial and crucial step is the construction of the isothiazole ring. This is achieved through the oxidative cyclization of β-iminothiobutyramide.

Reaction: β-Iminothiobutyramide → 5-Amino-3-methylisothiazole

Mechanism and Rationale: The ring-closure is effected by treating β-iminothiobutyramide with an oxidizing agent.[1] Common oxidizing agents for this transformation include hydrogen peroxide, chloramine, or potassium persulfate.[1] The reaction proceeds through the formation of a disulfide bridge, followed by an intramolecular nucleophilic attack of the imino nitrogen onto one of the sulfur atoms, leading to the formation of the stable aromatic isothiazole ring with the concomitant elimination of a water molecule.

Experimental Considerations: The choice of oxidizing agent and reaction conditions can influence the yield and purity of the product. The use of hydrogen peroxide is often preferred due to its clean byproducts (water). The reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent to ensure solubility of the starting material. Temperature control is important to prevent over-oxidation or side reactions.

Step 2: Synthesis of 5-Cyano-3-methylisothiazole via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic or heteroaromatic primary amine to a variety of functional groups, including nitriles.[2][3][4]

Reaction: 5-Amino-3-methylisothiazole → 5-Cyano-3-methylisothiazole

Mechanism and Rationale: The reaction proceeds in two distinct stages:

-

Diazotization: The primary amino group of 5-amino-3-methylisothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl or H2SO4) at low temperatures (0-5 °C). This forms a diazonium salt intermediate.

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of a heteroaryl radical.[3] This radical then reacts with the cyanide anion, coordinated to the copper(II) species, to yield the desired 5-cyano-3-methylisothiazole and regenerate the copper(I) catalyst.[2]

Sandmeyer Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction for cyanation.

Experimental Considerations: The diazotization step must be performed at low temperatures to prevent the premature decomposition of the diazonium salt. The subsequent cyanation reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. The use of freshly prepared copper(I) cyanide is recommended for optimal results.

Step 3: Hydrolysis of 5-Cyano-3-methylisothiazole

The final step in the synthesis is the hydrolysis of the cyano group to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6][7]

Reaction: 5-Cyano-3-methylisothiazole → this compound

Mechanism and Rationale:

-

Acidic Hydrolysis: The nitrile is heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom of the cyano group. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5][6]

-

Basic Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion acts as the nucleophile, attacking the carbon atom of the cyano group. This also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt and ammonia.[7] An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid.[7]

Experimental Considerations: Both acidic and basic hydrolysis are effective methods. The choice between them may depend on the stability of the isothiazole ring to the specific conditions and the ease of product isolation. Acidic hydrolysis directly yields the carboxylic acid, which may simplify the workup procedure.

Summary of Reaction Conditions

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) |

| 1 | Oxidative Cyclization | β-Iminothiobutyramide | Hydrogen Peroxide (30%) | Water | 20-30 | 2-4 |

| 2 | Sandmeyer Reaction | 5-Amino-3-methylisothiazole | 1. NaNO₂, HCl2. CuCN | Water | 0-5 (Diazotization)50-60 (Cyanation) | 1-2 |

| 3 | Hydrolysis | 5-Cyano-3-methylisothiazole | Concentrated HCl | Water | Reflux (approx. 100) | 4-6 |

Detailed Experimental Protocols

5.1. Step 1: Synthesis of 5-Amino-3-methylisothiazole

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-iminothiobutyramide (10.0 g, 86.1 mmol) in water (100 mL).

-

Cool the solution to 10-15 °C in an ice-water bath.

-

Slowly add 30% hydrogen peroxide (9.8 mL, 94.7 mmol) dropwise to the stirred solution, maintaining the temperature below 30 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-3-methylisothiazole as a solid.

5.2. Step 2: Synthesis of 5-Cyano-3-methylisothiazole

-

Dissolve 5-amino-3-methylisothiazole (5.0 g, 43.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL) in a beaker.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (3.3 g, 47.8 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate flask, dissolve copper(I) cyanide (4.3 g, 48.2 mmol) in a solution of sodium cyanide (4.7 g, 95.9 mmol) in water (20 mL). Warm the solution to 60 °C.

-

Slowly add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring.

-

Heat the reaction mixture at 60-70 °C for 1 hour, then cool to room temperature.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain 5-cyano-3-methylisothiazole.

5.3. Step 3: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, add 5-cyano-3-methylisothiazole (2.0 g, 16.1 mmol) and concentrated hydrochloric acid (20 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (50 g).

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Conclusion

This technical guide has outlined a logical and well-supported synthetic route for the preparation of this compound. By providing a detailed explanation of the reaction conditions, mechanisms, and experimental protocols, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is robust and scalable, enabling the efficient synthesis of this important heterocyclic building block for further derivatization and application in drug discovery and materials science.

References

- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylisothiazole-3-carboxylic Acid

Foreword: A Note on Data and Discovery

The isothiazole nucleus is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities.[1][2][3][4] 5-Methylisothiazole-3-carboxylic acid represents a fundamental building block within this class of compounds, offering a reactive handle—the carboxylic acid—for synthetic elaboration. This guide is designed for researchers, scientists, and drug development professionals who may encounter or wish to utilize this molecule.

It is critical to note that while the isothiazole scaffold is well-documented, specific, publicly available experimental data for this compound is limited. Therefore, this document adopts a dual approach. First, it presents the known and theoretically predicted physicochemical properties based on established chemical principles. Second, and more importantly, it provides detailed, field-proven experimental protocols for determining these properties. This approach ensures scientific integrity by not just listing data, but by explaining the causality behind experimental choices and empowering researchers to generate and validate these critical parameters in their own laboratories.

Molecular Identity and Core Properties

A foundational understanding begins with the molecule's essential identifiers and physical state. These data are crucial for sample sourcing, documentation, and initial experimental design.

Molecular Structure

Caption: Molecular structure of this compound.

Core Data Summary

| Parameter | Value | Source / Comment |

| IUPAC Name | 5-Methyl-1,2-thiazole-3-carboxylic acid | - |

| Synonyms | This compound | - |

| CAS Number | 110632-59-2 | This is the most probable CAS number. Note: The isomer, 3-methylisothiazole-5-carboxylic acid, is CAS 66975-83-5. |

| Molecular Formula | C₅H₅NO₂S | - |

| Molecular Weight | 143.16 g/mol | Calculated from the molecular formula. |

| Physical Form | Solid | Expected to be a crystalline solid, likely off-white to beige in color. |

Thermal Properties: Melting Point

Expertise & Experience: The Significance of a Sharp Melting Point

The melting point is more than a physical constant; it is a primary indicator of a compound's purity. A pure, crystalline organic solid will exhibit a sharp, well-defined melting range, typically spanning 0.5-1.5 °C.[5][6] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. For a novel or synthesized batch of this compound, an uncharacteristically broad or low melting point is an immediate red flag, signaling the need for further purification before its use in sensitive downstream applications like drug synthesis or kinetic studies.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the definitive method for obtaining an accurate melting point range using a standard melting point apparatus (e.g., Mel-Temp).

Methodology Workflow

Caption: Workflow for accurate melting point determination.

Step-by-Step Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a watch glass. Thoroughly crush the sample into a fine powder using a spatula.

-

Capillary Loading: Take a capillary tube sealed at one end. Press the open end into the powder, forcing a small amount of the sample into the tube. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is ideal.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus, ensuring the packed end is aligned with the heating block and thermometer/probe.

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool well below the approximate melting point. Insert a fresh sample. Set the heating rate to a slow 1-2 °C per minute.

-

Data Recording: Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow. Repeat the process at least twice for consistency.[7]

Solubility Profile

Expertise & Experience: Predicting Solubility from Structure

The solubility of this compound is dictated by the interplay of its functional groups. The carboxylic acid moiety is polar and acidic, capable of hydrogen bonding and deprotonation. This predicts solubility in polar protic solvents and, critically, in aqueous basic solutions where it will form a highly soluble carboxylate salt.[8][9] Conversely, the isothiazole ring and the methyl group introduce lipophilic character, suggesting some solubility in less polar organic solvents. Understanding this profile is essential for choosing appropriate solvents for reactions, purification (recrystallization), and formulation.

Predicted Solubility Table

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The polar carboxylic acid group is countered by the relatively nonpolar heterocyclic ring and methyl group. |

| 5% NaOH (aq) | Soluble | Acid-base reaction forms the highly water-soluble sodium 5-methylisothiazole-3-carboxylate salt. |

| 5% NaHCO₃ (aq) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like bicarbonate, releasing CO₂.[9] |

| 5% HCl (aq) | Insoluble | The compound is acidic; protonating it further in strong acid will not enhance solubility. |

| Ethanol, Methanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |

| DMSO, DMF | Soluble | Polar aprotic solvents effective at solvating polar molecules. |

| Chloroform, Dichloromethane | Sparingly Soluble | The molecule's polarity likely limits solubility in these less polar solvents. |

| Hexanes, Ether | Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar carboxylic acid. |

Experimental Protocol: Qualitative Solubility Determination

This protocol establishes the solubility class of the compound, confirming the predictions above.

Step-by-Step Procedure:

-

Preparation: Add approximately 20-30 mg of the solid to a small test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Observation: Vigorously shake or vortex the tube for 30-60 seconds. Observe if the solid dissolves completely.[10]

-

Classification:

-

Soluble: No solid particles are visible.

-

Sparingly Soluble: The majority of the solid dissolves, but some particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Acid-Base Testing: For tests with 5% NaOH, 5% NaHCO₃, and 5% HCl, if the compound dissolves, it confirms an acid-base reaction. This is a powerful diagnostic tool.[8][9]

Acidity and pKa

Expertise & Experience: The Electronic Influence on Acidity

The pKa value is the quantitative measure of a compound's acidity in solution. For this compound, the key question is how the isothiazole ring influences the dissociation of the carboxylic proton. Carboxylic acids are acidic because the resulting carboxylate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms.[11][12][13] The isothiazole ring is an electron-withdrawing heterocyclic system. This inductive electron withdrawal further stabilizes the conjugate base (the carboxylate anion), making the proton easier to remove.[13] Consequently, this compound is predicted to be a stronger acid (i.e., have a lower pKa) than a simple aliphatic carboxylic acid like acetic acid (pKa ≈ 4.76). A pKa in the range of 3-4 would be a reasonable starting hypothesis.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate pKa value by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point.[14]

Methodology Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate a potentiometer and pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a water-methanol co-solvent system can be used, though this will yield an apparent pKa (pKa').

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to eliminate dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Add standardized, carbonate-free 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a burette.

-

Data Collection: After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH. Continue well past the expected equivalence point.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot indicates the equivalence point volume.

-

The half-equivalence point is exactly half of this volume.

-

The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.[14][15]

-

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following protocols outline the standard methods for acquiring these essential datasets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Experience: ¹H NMR reveals the chemical environment of all protons, while ¹³C NMR does the same for carbon atoms. For this molecule, we expect to see distinct signals for the methyl protons, the lone proton on the isothiazole ring, and the acidic proton of the carboxyl group. The chemical shifts of the ring proton and carbon will be indicative of the electronic environment within the aromatic isothiazole system.

-

Predicted ¹H NMR Signals (in DMSO-d₆):

-

~2.6-2.8 ppm (singlet, 3H): -CH₃ group.

-

~8.0-8.5 ppm (singlet, 1H): -CH on the isothiazole ring.

-

~13.0-14.0 ppm (broad singlet, 1H): -COOH proton (exchangeable with D₂O).

-

-

Experimental Protocol (Sample Preparation):

-

Weigh 5-15 mg of the compound directly into a clean, dry NMR tube.[16][17]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice for carboxylic acids).

-

Cap the tube and invert several times or vortex gently to fully dissolve the sample. The solution should be clear and free of particulates.

-

If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[16]

-

Infrared (IR) Spectroscopy

-

Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of their bonds. The spectrum for this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

-

Predicted Key IR Absorptions (cm⁻¹):

-

2500-3300 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

-

~1700-1725: C=O stretch of the carboxylic acid carbonyl group.

-

~1500-1600: C=N and C=C stretching vibrations from the isothiazole ring.

-

~1200-1300: C-O stretch of the carboxylic acid.

-

-

Experimental Protocol (KBr Pellet Method):

-

Drying: Ensure both the sample and spectroscopy-grade KBr powder are completely dry. Gently heat the agate mortar and pestle under a lamp to remove adsorbed moisture.[18]

-

Grinding: Place ~1-2 mg of the sample in the agate mortar and grind it to a very fine, flour-like powder.

-

Mixing: Add ~100-200 mg of dry KBr powder to the mortar. Mix gently but thoroughly with the pestle for about a minute to ensure homogeneous dispersion.[19][20]

-

Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[18][19]

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

-

Mass Spectrometry (MS)

-

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Using Electron Ionization (EI), we expect to see a molecular ion peak (M⁺˙) corresponding to the compound's molecular weight, which must adhere to the nitrogen rule (an odd molecular weight for a compound with one nitrogen atom).[21]

-

Predicted Fragmentation:

-

Molecular Ion (M⁺˙): m/z = 143.

-

Key Fragments: Loss of the carboxyl group (-COOH, m/z = 98) or loss of carbon dioxide (-CO₂, m/z = 99) are common fragmentation pathways for carboxylic acids.

-

-

Experimental Protocol (General Procedure for EI-MS):

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated under vacuum to promote volatilization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[22]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

-

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its two primary features: the carboxylic acid and the isothiazole ring.

-

Carboxylic Acid Reactions: The -COOH group is the primary site for synthetic modification. It will undergo standard reactions such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide Formation: Conversion to an acid chloride (e.g., with SOCl₂) followed by reaction with an amine.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Isothiazole Ring Stability: The isothiazole ring is an aromatic system and is generally stable under many reaction conditions.[3] However, like other electron-deficient heterocycles, it can be susceptible to nucleophilic attack under forcing conditions. The ring's stability makes it a robust scaffold for building more complex molecules.

-

Storage and Handling: Based on its structure as a solid organic acid, the compound should be stored in a cool, dry, dark place in a well-sealed container to prevent moisture absorption and potential degradation.

Conclusion

This compound is a valuable heterocyclic building block whose full potential is unlocked through a thorough understanding of its physicochemical properties. While published data is sparse, its characteristics can be reliably predicted from its structure and definitively determined through the standard, robust experimental protocols detailed in this guide. Its melting point serves as a crucial purity check, its solubility profile dictates handling and reaction conditions, its pKa quantifies its acidic strength, and its spectroscopic fingerprint provides unequivocal structural confirmation. By applying these analytical principles and methodologies, researchers can confidently integrate this compound into their synthetic and drug discovery workflows, paving the way for new scientific advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 13. snscourseware.org [snscourseware.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 19. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 20. shimadzu.com [shimadzu.com]

- 21. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 22. chromatographyonline.com [chromatographyonline.com]

Elucidating the Solid-State Architecture: A Comprehensive Guide to the Crystal Structure Analysis of 5-Methylisothiazole-3-carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties, stability, and intermolecular interactions, which are critical for rational drug design and materials engineering. This guide provides a comprehensive, in-depth technical workflow for the crystal structure analysis of 5-methylisothiazole-3-carboxylic acid, a key heterocyclic compound.

This document moves beyond a simple recitation of methods. It is designed to provide a field-proven, logical framework for researchers, explaining the causality behind experimental choices and ensuring that the described protocols form a self-validating system for generating high-quality, reliable structural data. We will journey from the synthesis and initial characterization of the compound to the intricate details of single-crystal X-ray diffraction, culminating in the complete elucidation of its molecular architecture.

Part 1: Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis can commence, the synthesis and unambiguous identification of this compound are paramount. The isothiazole ring can be formed through various synthetic strategies, often involving the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.[3][4]

Synthetic Approach

A common and effective method for the synthesis of isothiazole derivatives involves the oxidative cyclization of β-iminothioamides or related precursors.[5] While multiple routes exist, a robust synthesis ensures a high-purity starting material, which is crucial for successful crystallization.

Spectroscopic Characterization: The Foundational Proof of Structure

Spectroscopic analysis provides the initial confirmation that the target molecule has been successfully synthesized. These techniques are non-destructive and offer detailed information about the molecular structure.[6][7]

Experimental Protocol: Spectroscopic Suite

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expect to see a singlet for the methyl group protons and a singlet for the proton on the isothiazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments. Key signals will correspond to the methyl carbon, the two isothiazole ring carbons, the quaternary carbon of the carboxylic acid, and the carbon of the carbonyl group.[7][8]

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Key vibrational bands to identify include a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and various C=C and C=N stretching frequencies characteristic of the isothiazole ring.[7][8]

-

-

Mass Spectrometry (MS):

-

Employ a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion peak ([M-H]⁻ or [M+H]⁺), confirming the molecular weight of 143.17 g/mol .[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Part 2: The Art and Science of Crystallization

The successful growth of high-quality single crystals is often the most challenging and critical step in the entire process of structure determination.[10] A suitable crystal for single-crystal X-ray diffraction should be well-formed, optically clear, and typically between 0.1-0.3 mm in size.[10]

Principles of Crystal Growth

Crystallization is the process of slowly transitioning a molecule from a disordered state (in solution or melt) to a highly ordered, three-dimensional lattice. This is achieved by creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for crystal formation.

Experimental Protocol: Growing Single Crystals

Given that this compound is a solid at room temperature, solution-based methods are most appropriate.[9]

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find a system where the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature.

-

Place the solution in a small vial, covered with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator (4°C) or freezer (-20°C) to induce crystallization. A Dewar flask filled with hot water can be used to achieve a very slow cooling rate.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: A drop of the saturated solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the solution sits on a pedestal within the sealed well.

-

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[13]

The Underlying Principle: Bragg's Law

The technique is based on the principle of X-ray diffraction by the electron clouds of atoms arranged in a regular lattice.[10] When a beam of monochromatic X-rays strikes the crystal, constructive interference occurs only at specific angles (θ) that satisfy Bragg's Law: nλ = 2d sin(θ) , where 'n' is an integer, 'λ' is the wavelength of the X-rays, and 'd' is the spacing between the crystal lattice planes.[10][14]

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryoloop, which is then affixed to a goniometer head.

-

Data Collection: The goniometer is placed in the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The instrument rotates the crystal through a series of angles while exposing it to a beam of X-rays (e.g., Mo Kα or Cu Kα radiation), and a detector records the positions and intensities of the diffracted spots.[12][14]

-

Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity, the phase information for each reflection is lost. For small molecules like this compound, direct methods or charge flipping algorithms are typically used to computationally solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares algorithm. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the calculated data from the model. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final structure is validated using software like PLATON or the IUCr's checkCIF service to ensure it is chemically reasonable and meets established crystallographic standards.

Part 4: Analysis of the Crystal Structure

The final output of a successful analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Molecular Geometry

The analysis will reveal the precise bond lengths and angles within the this compound molecule. Key parameters to analyze include:

-

The planarity of the isothiazole ring.

-

The bond lengths within the ring, which can provide insight into its aromaticity.[4]

-

The geometry of the carboxylic acid group and its orientation relative to the ring.

Intermolecular Interactions and Crystal Packing

A crucial aspect of crystal structure analysis is understanding how the molecules pack together in the solid state. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form hydrogen-bonded dimers, a common motif for carboxylic acids.

The following diagram illustrates the likely hydrogen bonding interaction.

Caption: Expected Hydrogen-Bonded Dimer Motif.

Crystallographic Data Summary

All quantitative data from the analysis should be summarized in a standard crystallographic table.

| Parameter | Expected Value/Range |

| Chemical Formula | C₅H₅NO₂S |

| Formula Weight | 143.17 |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated) | To be determined |

| R-factor (R1) | < 0.05 for high-quality data |

| Goodness-of-Fit (Goof) | ~1.0 |

Conclusion

The crystal structure analysis of this compound is a multi-step process that requires careful execution from synthesis to final structure validation. This guide provides the comprehensive technical framework and expert insights necessary to navigate this process successfully. The resulting three-dimensional structure will offer invaluable information for understanding the compound's properties, guiding the development of new pharmaceuticals, and engineering advanced materials built upon the versatile isothiazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Methyl-isothiazole-5-carboxylic acid | 66975-83-5 [sigmaaldrich.com]

- 10. fiveable.me [fiveable.me]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pulstec.net [pulstec.net]

- 14. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 5-Methylisothiazole-3-Carboxylic Acid

An In-Depth Technical Guide:

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 5-methylisothiazole-3-carboxylic acid, a molecule of interest due to the prevalence of the isothiazole scaffold in pharmacologically active agents, this is not merely a formality but a critical checkpoint.[1][2][3] This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of this compound. We move beyond rote procedure, delving into the causality behind instrumental choices and the logic of spectral interpretation, ensuring a self-validating and trustworthy analytical workflow.

The Analyte: Unpacking the Structure of this compound

Before venturing into instrumental analysis, a foundational understanding of the target molecule's architecture is essential. The structure contains three key regions, each of which will yield a distinct spectroscopic signature:

-

The Isothiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its conjugated π-system and unique electronic environment are central to its spectral behavior.

-

The Carboxylic Acid (-COOH): This functional group possesses highly characteristic and easily identifiable features, particularly in Infrared and Nuclear Magnetic Resonance spectroscopy.

-

The Methyl Group (-CH₃): A simple aliphatic substituent whose protons and carbon atom provide a clear and distinct reference point in NMR spectra.

Molecular Formula: C₅H₅NO₂S Molecular Weight: 143.17 g/mol

The goal of our spectroscopic journey is to gather orthogonal data points that, when synthesized, leave no doubt as to the identity and purity of the analyte.

The Definitive Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the C-H framework of a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete and validated picture.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent.

-

Causality in Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds with the carboxylic acid proton prevents rapid chemical exchange, allowing this otherwise elusive proton to be observed as a broad but distinct resonance.[5] It also possesses a high boiling point and excellent solubilizing power for polar organic molecules.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguous assignment.

-

Acquisition:

-

For ¹H NMR, a standard pulse sequence is sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to a series of singlets, one for each unique carbon. A longer acquisition time (hundreds or thousands of scans) is necessary due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectrum: Interpretation and Expected Resonances

The ¹H NMR spectrum is predicted to show three distinct signals in a 1:1:3 integral ratio.

-

Carboxylic Acid Proton (-COOH): A very broad singlet located far downfield, typically δ 12.0-13.5 ppm . This significant deshielding is a direct result of the proton's acidic nature and its involvement in intermolecular hydrogen bonding. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -COOH signal will disappear due to proton-deuterium exchange.[5]

-

Isothiazole Ring Proton (C4-H): A sharp singlet in the aromatic region, predicted around δ 8.0-8.5 ppm . Its precise location is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the overall aromatic system.

-

Methyl Protons (C5-CH₃): A sharp singlet in the upfield region, predicted around δ 2.6-2.8 ppm . This chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon within a heterocyclic ring.

¹³C NMR Spectrum: Interpretation and Expected Resonances

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals.

-

Carbonyl Carbon (-COOH): The most deshielded carbon, appearing far downfield in the range of δ 165-175 ppm .[5]

-

Isothiazole Ring Carbons (C3, C4, C5): These sp² carbons will resonate in the aromatic region (δ 120-160 ppm). Tentative assignments can be made based on substitution patterns, but definitive identification requires 2D NMR.

-

Methyl Carbon (-CH₃): The most shielded, highest-field signal, expected around δ 15-20 ppm .

Self-Validation System: 2D NMR Correlation

To eliminate any ambiguity in assignments, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. This experiment reveals long-range (2-3 bond) couplings between protons and carbons.

Caption: Key HMBC correlations for structural validation.

The observation of a correlation between the methyl protons (~2.7 ppm) and the ring carbons C5 and C4, and between the ring proton (~8.2 ppm) and carbons C5, C3, and the carboxyl carbon, provides irrefutable proof of the molecular connectivity.

| Summary of Predicted NMR Data | |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| -COOH | 12.0 - 13.5 (s, br, 1H) |

| C4-H | 8.0 - 8.5 (s, 1H) |

| -CH₃ | 2.6 - 2.8 (s, 3H) |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| C3, C4, C5 (Isothiazole) | 120 - 160 |

| -CH₃ | 15 - 20 |

Functional Group Fingerprinting: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by probing their vibrational frequencies.[6] For our target compound, the spectrum is dominated by the unmistakable signature of a carboxylic acid dimer.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond). No further preparation is needed. This method is rapid and avoids complications from solvent peaks or KBr moisture absorption.[7]

-

Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹ for a high-quality result.

FT-IR Spectrum: Interpretation of Key Absorption Bands

The FT-IR spectrum provides a unique fingerprint, with the following bands being most diagnostic:

-

O-H Stretch: A hallmark of carboxylic acids, this appears as an extremely broad and strong absorption band spanning ~2500-3300 cm⁻¹ .[5][8][9] The immense broadening is a direct consequence of the strong intermolecular hydrogen bonding in the carboxylic acid dimer, which creates a continuum of vibrational states.

-

C=O Stretch: A very strong and sharp absorption peak is expected between 1700-1725 cm⁻¹ , characteristic of the carbonyl group in a hydrogen-bonded dimer.[5]

-

C=N/C=C Ring Stretches: Medium-intensity absorptions in the 1400-1600 cm⁻¹ region are attributable to the stretching vibrations within the isothiazole ring.[10]

-

C-O Stretch / O-H Bend: A medium-intensity band around 1200-1300 cm⁻¹ arises from the C-O single bond stretching, often coupled with the O-H in-plane bending vibration.

| Summary of Predicted FT-IR Data | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad, strong) |

| C-H Stretch (Aromatic/Alkyl) | 2900 - 3100 (medium) |

| C=O Stretch (Carbonyl) | 1700 - 1725 (strong, sharp) |

| C=N / C=C Stretches (Ring) | 1400 - 1600 (medium) |

| C-O Stretch / O-H Bend | 1200 - 1300 (medium) |

Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instrumentation, its elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray Ionization (ESI) is the ideal method as it is a soft ionization technique that minimizes fragmentation and is perfectly suited for polar, acidic molecules.

-

Analysis Mode: The analysis should be run in both positive and negative ion modes to maximize information.

-

Negative Mode ([M-H]⁻): Often provides the cleanest spectrum for carboxylic acids, showing a strong signal for the deprotonated molecule.

-

Positive Mode ([M+H]⁺): Will show the protonated molecule.

-

Mass Spectrum: Interpretation and Fragmentation

-

Molecular Ion: The primary goal is to observe the molecular ion. Given a molecular weight of 143.1637 for C₅H₅NO₂S:

-

In negative mode, the base peak should be at m/z 142.0017 ([C₅H₄NO₂S]⁻).

-

In positive mode, a strong peak should appear at m/z 144.0170 ([C₅H₆NO₂S]⁺). Observing these exact masses with a high-resolution instrument (e.g., TOF or Orbitrap) confirms the elemental formula beyond doubt.

-

-

Characteristic Fragmentation: While ESI is soft, some fragmentation can provide further structural validation. The most anticipated and diagnostic fragmentation pathway is decarboxylation.

-

Loss of CO₂H (m/z 45.0): Look for a fragment ion at m/z 98 ([M-CO₂H]⁺), corresponding to the 5-methylisothiazole cation. This is a highly indicative fragmentation for this class of compound.[11]

-

Probing the Conjugated System: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated π-system of the isothiazole ring.[7]

Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Analysis: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan the absorbance from approximately 200 nm to 400 nm.

UV-Vis Spectrum: Interpretation

The spectrum is expected to show absorption maxima (λ_max) in the UV region. These absorptions correspond to π→π* electronic transitions within the aromatic isothiazole ring. The presence of the carboxylic acid and methyl groups will subtly modify the exact position and intensity of these absorptions compared to the parent isothiazole. An absorption maximum is anticipated in the 250-290 nm range, characteristic of such heterocyclic systems.[12]

Workflow for Complete Spectroscopic Characterization

References

- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity [mdpi.com]

- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. gup.ugal.ro [gup.ugal.ro]

- 8. echemi.com [echemi.com]

- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Isothiazole Scaffolds: A Technical Guide to their Biological Activities

Introduction: The Isothiazole Core - A Privileged Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1][2][3] This unique arrangement of heteroatoms imparts a distinct electronic and structural profile, enabling isothiazole derivatives to interact with a wide array of biological targets with high affinity and specificity.[3] Unlike its isomer thiazole, the 1,2-disposition of the heteroatoms in isothiazole creates a unique dipole moment and hydrogen bonding capacity, which are critical for molecular recognition by enzymes and receptors.[4] This guide provides an in-depth exploration of the diverse biological activities of novel isothiazole derivatives, focusing on their therapeutic potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their actions, provide detailed protocols for their biological evaluation, and discuss the crucial structure-activity relationships that govern their potency.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Novel isothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of isothiazole derivatives are often multifactorial. One key mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For instance, certain isothiazole derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5] By blocking VEGFR-2 signaling, these compounds can effectively starve tumors of their blood supply, thereby inhibiting their growth and metastasis.

Another important anticancer mechanism is the induction of apoptosis, or programmed cell death. Some novel isothiazole-containing compounds have been found to trigger apoptosis in cancer cells by activating caspase cascades and disrupting the mitochondrial membrane potential.[6]

Furthermore, isothiazole derivatives have been investigated as inhibitors of other critical cancer-related enzymes, such as histone deacetylases (HDACs) and Aurora kinases, highlighting their versatility in targeting cancer cell vulnerabilities.[4]

dot

Caption: Anticancer mechanisms of isothiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[7][8][9]

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize confluent cells and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel isothiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. Novel isothiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi, offering a potential avenue for the development of new anti-infective agents.[10][11]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial and antifungal activity of isothiazole derivatives is often attributed to their ability to interfere with essential microbial processes. One proposed mechanism involves the inhibition of microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[1] The electrophilic nature of the isothiazole ring can facilitate covalent interactions with nucleophilic residues in the active sites of these enzymes, leading to their irreversible inactivation.

Furthermore, some isothiazole-based compounds can disrupt microbial membrane integrity, leading to leakage of cellular contents and ultimately cell death.[12] In the context of antifungal activity, some novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein (ORP), which is crucial for lipid transport and homeostasis in fungal cells.[1]

dot

Caption: Experimental workflow for MIC determination.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16] The broth microdilution method is a standard procedure for determining the MIC of novel compounds.[16]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) on an appropriate agar plate.

-

Select several well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the isothiazole derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Isothiazole derivatives have demonstrated potent anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[12][17]

Mechanism of Action: Quenching the Flames of Inflammation

A primary mechanism of the anti-inflammatory action of isothiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting COX and LOX, isothiazole compounds can effectively reduce the production of these inflammatory molecules.

Furthermore, some isothiazole derivatives have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.[19]

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

The inhibition of protein denaturation is a well-established method for screening for anti-inflammatory activity.[20][21] Denaturation of proteins is a hallmark of inflammation, and compounds that can prevent this process are considered to have potential anti-inflammatory effects.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare stock solutions of the test isothiazole derivative and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.

-

Prepare serial dilutions of the test compound and the standard drug.

-

-

Assay Procedure:

-

In separate test tubes, mix 0.2 mL of the BSA solution with 2.8 mL of distilled water.

-

Add 2 mL of varying concentrations of the test compound or standard drug to the respective test tubes. A control tube should contain 2 mL of the vehicle.

-

Adjust the pH of all solutions to 6.3 using a small amount of 1N HCl.

-

Incubate the tubes at 37°C for 20 minutes.

-

Heat the tubes at 57°C for 3 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

-

Determine the IC50 value for the test compound and the standard drug.

-

Neuroprotective Activity: Shielding the Nervous System